molecular formula C11H11Cl3N2O B1654636 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole CAS No. 254753-81-6

3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B1654636
CAS No.: 254753-81-6
M. Wt: 293.6 g/mol
InChI Key: JWWCZHCADYYNMB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a 4-methoxyphenyl group at position 3 and a trichloromethyl group at position 5 of the dihydropyrazole ring. Pyrazolines are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3N2O/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14/h2-5,10,16H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWCZHCADYYNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(C2)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379673
Record name 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254753-81-6
Record name 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Cyclocondensation Route

The most widely reported method involves the cyclocondensation of 4-methoxyphenylhydrazine with trichloroacetaldehyde under basic conditions. This reaction proceeds via a two-step mechanism:

  • Hydrazone Intermediate Formation :
    The primary amine group of 4-methoxyphenylhydrazine reacts with the carbonyl group of trichloroacetaldehyde, forming a hydrazone intermediate. A base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates deprotonation, enhancing nucleophilic attack.

  • Cyclization to Dihydropyrazole :
    Heating the hydrazone intermediate under reflux in polar protic solvents (e.g., ethanol or methanol) induces intramolecular cyclization, yielding the 4,5-dihydro-1H-pyrazole core.

Typical Reaction Conditions :

Parameter Specification
Solvent Ethanol, Methanol
Temperature Reflux (78–100°C)
Base NaOH, K₂CO₃
Reaction Time 6–12 hours
Yield 65–78%

Catalytic Enhancements in Cyclocondensation

Recent advances employ catalysts to improve efficiency and regioselectivity. For example, copper triflate (Cu(OTf)₂) and ionic liquids (e.g., [bmim]PF₆) have been utilized in analogous pyrazole syntheses. These catalysts stabilize transition states and reduce activation energy.

Key Observations :

  • Copper triflate increases cyclization rates by coordinating with nitrogen lone pairs, directing stereochemistry.
  • Ionic liquids act as dual solvents and catalysts, enabling recyclability and reducing waste.

Optimized Catalytic Protocol :

Component Role
Cu(OTf)₂ Lewis acid catalyst
[bmim]PF₆ Solvent/catalyst
Temperature 60–80°C
Yield Improvement 82–89%

Alternative Routes via 1,3-Dipolar Cycloaddition

While less common, 1,3-dipolar cycloaddition offers a pathway to functionalized dihydropyrazoles. For instance, reactions between ethyl diazoacetate and trichloroethylene derivatives have been explored. However, this method requires stringent conditions and yields mixed regioisomers.

Reaction Overview :
$$ \text{Ethyl diazoacetate} + \text{Trichloroethylene} \xrightarrow{\text{Zn(OTf)₂}} \text{Trichloromethyl-Substituted Pyrazole} $$

Challenges :

  • Limited regiocontrol due to competing dipolarophiles.
  • Lower yields (50–60%) compared to cyclocondensation.

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors (CFRs) are employed to enhance heat/mass transfer and minimize side reactions.

CFR Parameters :

Variable Industrial Setting
Residence Time 10–30 minutes
Temperature 100–120°C
Pressure 2–5 bar
Solvent Methanol (recycled)
Annual Output Metric ton-scale

Solvent and Temperature Effects

Solvent polarity and temperature critically influence reaction kinetics and product purity.

Comparative Analysis :

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Ethanol 24.3 75 98
Methanol 32.7 78 97
Acetonitrile 37.5 62 90

Higher-polarity solvents (e.g., methanol) favor faster cyclization but may increase byproduct formation.

Retrosynthetic Analysis

Retrosynthetic planning identifies 4-methoxyphenylhydrazine and trichloroacetaldehyde as strategic precursors. Computational models (e.g., MEDT) predict feasible disconnections, prioritizing bond formation between N1 and C5 positions.

Byproduct Management

Common byproducts include 3-(4-methoxyphenyl)-5-(dichloromethyl)-4,5-dihydro-1H-pyrazole (from partial dechlorination) and oligomeric species. Purification via column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The methoxy and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction can produce dihydropyrazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with trichloroacetaldehyde in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Biological Studies

The compound has been utilized in biological research to study enzyme inhibition and receptor binding. Its structure allows for interactions with specific molecular targets, enhancing binding affinity due to the methoxyphenyl group.

Case Study :
In a study focused on enzyme inhibition, compounds similar to this compound were tested for their ability to inhibit certain enzymes involved in metabolic pathways. The results indicated a significant inhibitory effect, suggesting potential therapeutic applications in metabolic disorders .

Material Science

In material science, this compound serves as a building block for synthesizing more complex organic molecules. Its unique trichloromethyl group imparts distinctive chemical properties that can be exploited for functionalization in polymer chemistry and agrochemical production.

Pharmaceutical Development

The compound's potential in pharmaceutical development is noteworthy. It has been explored for anti-inflammatory properties and as a precursor for synthesizing other bioactive pyrazole derivatives.

Data Table: Applications in Pharmaceutical Research

Application AreaDescriptionReference
Enzyme InhibitionStudied for inhibition of metabolic enzymes
Anti-inflammatory EffectsEvaluated for anti-inflammatory activity
Drug DevelopmentUsed as a precursor in synthesizing bioactive compounds

Agrochemicals

The compound is also relevant in the development of agrochemicals due to its potential efficacy against pests and diseases affecting crops. Its synthesis can be optimized for large-scale production using automated systems and continuous flow reactors.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of diverse derivatives that are useful in synthetic chemistry.

Reactions Overview:

Reaction TypeDescription
OxidationForms pyrazole derivatives
ReductionProduces dihydropyrazole derivatives
SubstitutionMethoxy and trichloromethyl groups can be substituted with other functional groups

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can enhance binding affinity to certain biological targets, while the trichloromethyl group can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Phenyl Ring Substitutions

  • 4-Methoxyphenyl vs. 4-Chlorophenyl: The compound 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () demonstrates antimicrobial and antioxidant activities, highlighting the synergistic effect of combining electron-donating (methoxy) and electron-withdrawing (chloro) groups. In contrast, the 4-chlorophenyl analog 3-(4-chlorophenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole () lacks the methoxy group, which may reduce solubility and alter target affinity . EGFR Inhibition: Compounds with dichlorophenyl substituents (e.g., 3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole) exhibit superior EGFR inhibition (IC50 = 145.1 ± 2.0 nM) compared to analogs with dual methoxy groups, suggesting electron-withdrawing groups enhance kinase binding .

Methoxy Positioning :

  • The derivative 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f , ) induces apoptosis in triple-negative breast cancer cells via ROS generation, indicating that additional methoxy groups on the phenyl ring amplify oxidative stress pathways .

Trichloromethyl Group vs. Other Functional Groups

Compound Substituent at Position 5 Activity Key Data Reference
Target compound Trichloromethyl Potential antimicrobial/anticancer (inferred) N/A (structural analog data used)
5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (4a) Furan-2-yl Antifungal/antimicrobial Yield: 80%; m.p. 126–128°C
1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole Trifluoromethyl Anticancer (structural studies) Crystal Space group P-1
  • Trichloromethyl vs. Trifluoromethyl : The trifluoromethyl group in 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () improves metabolic stability compared to trichloromethyl, which may exhibit higher reactivity but lower selectivity .
  • Halogenated Derivatives : Bromo and chloro isostructural analogs (e.g., compounds 4 and 5 in ) show distinct intermolecular interactions, with chloro derivatives displaying stronger antimicrobial activity due to enhanced electrophilicity .

Pharmacological Profiles Across Analogues

Anticancer Activity :

  • Compound 3f () activates caspase-3 and ROS pathways in MDA-MB-468 cells, while 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole () exhibits dual antimicrobial and antioxidant properties, suggesting methoxy-substituted pyrazolines are versatile scaffolds .

Antimicrobial Activity :

  • 1-(3-chlorophenyl)-5-(2,3-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (5b, ) shows broad-spectrum antimicrobial activity, outperforming non-halogenated analogs. The trichloromethyl group in the target compound may similarly disrupt microbial membranes .

Enzyme Inhibition :

  • Dichlorophenyl-pyrazolines () achieve lower IC50 values against EGFR than methoxy-rich derivatives, emphasizing the role of halogenation in kinase inhibition .

Biological Activity

The compound 3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with trichloroacetaldehyde in the presence of a suitable base. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. Common solvents include ethanol or methanol, with temperatures ranging from room temperature to reflux conditions.

Synthetic Route Overview

StepReagentsConditionsProducts
14-methoxyphenylhydrazine + trichloroacetaldehydeBase (e.g., NaOH), ethanolHydrazone intermediate
2Hydrazone intermediateHeat (reflux)This compound

The biological activity of this compound is linked to its interaction with specific enzymes and receptors. The methoxyphenyl group enhances binding affinity to biological targets, while the trichloromethyl group affects reactivity and stability.

Case Studies and Research Findings

  • Anti-Inflammatory Activity : Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties. In one study, compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard drugs like dexamethasone .
  • Antimicrobial Properties : Another study tested various pyrazole derivatives against bacterial strains such as E. coli and Bacillus subtilis. Results showed promising antimicrobial activity at specific concentrations, indicating potential for development as antibacterial agents .
  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting monoamine oxidase (MAO) isoforms. Some derivatives exhibited high inhibitory activity against both MAO-A and MAO-B, suggesting therapeutic potential in treating neurological disorders .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryUp to 85% TNF-α inhibition
AntimicrobialEffective against E. coli, Bacillus subtilis
Enzyme InhibitionHigh activity against MAO isoforms

Q & A

Q. Table 1. Synthetic Approaches

MethodKey Reagents/ConditionsReference
CyclocondensationHydrazine hydrate, glacial acetic acid, reflux
Vilsmeier–Haack reactionPOCl₃, DMF, pyrazolone derivatives
Thiazolidinone synthesisEthanol reflux with heterocyclic amines

How is the crystal structure of this compound determined?

(Basic)
Methodology:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Grow high-quality crystals via slow evaporation (e.g., methanol/chloroform).

Collect diffraction data using Mo/Kα radiation (λ = 0.71073 Å).

Solve structures using SHELX software and refine with full-matrix least-squares methods .

Key Parameters:

  • Torsion angles : Methoxy and trichloromethyl groups influence dihedral angles (e.g., 4.7°–12.3° deviations in methoxy-substituted analogs) .
  • Intermolecular interactions : C–H···O/N hydrogen bonds stabilize crystal packing .

What biological activities have been reported for structurally similar pyrazolines?

(Basic)
Screening Methods:

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
  • Antioxidant tests : DPPH radical scavenging (IC₅₀ values 12–45 μM) .

Structure–Activity Trends:

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antibacterial potency .
  • Methoxy substituents improve antioxidant capacity via resonance stabilization .

How can conflicting NMR data from different synthetic batches be resolved?

(Advanced)
Troubleshooting Protocol:

Purity assessment : Validate via HPLC (C18 column, acetonitrile/water gradient) .

Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to detect tautomerization .

Dynamic NMR : Variable-temperature studies to identify rotamers (e.g., -N–N– rotation barriers) .

Case Study:
Discrepancies in δ 7.2–7.8 ppm (aromatic protons) may arise from para-substituent electronic effects. Cross-validation with SCXRD confirms regiochemistry .

What strategies optimize reaction yields in large-scale syntheses?

(Advanced)
Process Chemistry Considerations:

Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclocondensation efficiency (yield ↑ 15–20%) .

Solvent optimization : Replacing glacial acetic acid with propionic acid reduces side-product formation .

Flow chemistry : Continuous reactors enhance heat transfer for exothermic hydrazine reactions.

Q. Table 2. Yield Optimization Parameters

ParameterEffect on YieldReference
Catalyst (ZnCl₂, 5 mol%)↑ 72% → 87%
Solvent (Propionic acid)↓ Impurities by 40%

How do computational methods complement experimental structural data?

(Advanced)
Integrated Workflow:

DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level (RMSD < 0.02 Å vs. SCXRD) .

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., 12% H-bond contribution) .

Docking studies : Predict binding modes to biological targets (e.g., COX-2 enzyme) .

Critical Insight:
Methoxy groups increase electron density at C5, enhancing electrophilic reactivity—validated by Mulliken charge calculations .

What analytical techniques validate purity for pharmacological studies?

(Basic)
QC Protocol:

Elemental analysis : ±0.3% deviation from theoretical C/H/N values.

HPLC-DAD : Purity >98% (Symmetry C18, 1.0 mL/min flow).

Mass spectrometry : ESI-MS [M+H]⁺ matching exact mass (<5 ppm error) .

How can solvent polarity influence tautomeric equilibria in pyrazolines?

(Advanced)
Mechanistic Analysis:

  • Polar solvents (DMSO) : Stabilize enol tautomers via H-bonding (δ 10–12 ppm for -OH) .
  • Nonpolar solvents (CDCl₃) : Favor keto forms (δ 2.5–3.5 ppm for -CH₂).
  • Kinetic trapping : Rapid crystallization from ethanol locks tautomeric states .

What are the limitations of TLC in monitoring this synthesis?

(Basic)
Methodological Constraints:

  • Low sensitivity for non-UV-active intermediates (e.g., hydrazine adducts).
  • Co-spotting with authentic samples required to confirm Rf values .

Mitigation Strategies:

  • Staining with vanillin–H₂SO₄ reveals all spots (heat at 120°C).

How do substituent electronic effects modulate biological activity?

(Advanced)
QSAR Study Design:

Synthesize analogs with -OCH₃, -NO₂, -CF₃ substituents .

Determine logP (shake-flask method) and pKa (potentiometric titration).

Corrogate with bioactivity data using MLR/Hansch analysis.

Key Finding:
Lipophilicity (logP >3.5) and Hammett σ values (>0.7) correlate with antimicrobial potency (R² = 0.89) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole

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